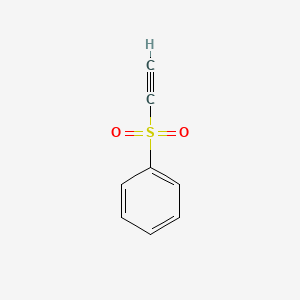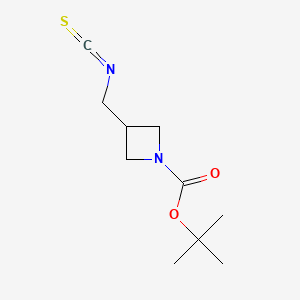
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the following steps:
Starting Material: Azetidine-1-carboxylate is used as the starting material.
Reaction with Isothiocyanate: The azetidine-1-carboxylate is reacted with an isothiocyanate under controlled conditions to introduce the isothiocyanatomethyl group.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanatomethyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new azetidine derivatives with different functional groups.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced forms of the original compound.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an isothiocyanatomethyl group.
Tert-butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom instead of an isothiocyanatomethyl group.
Uniqueness
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is unique due to the presence of the isothiocyanatomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-8(6-12)4-11-7-15/h8H,4-6H2,1-3H3 |
Clave InChI |
DQDZHGXHPXHEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


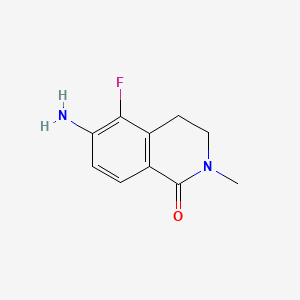
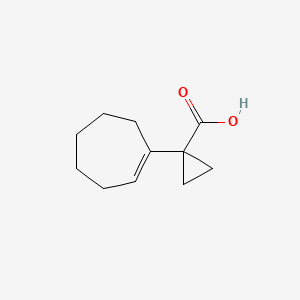
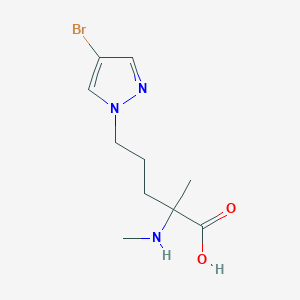

![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
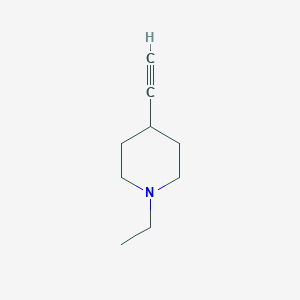
![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)
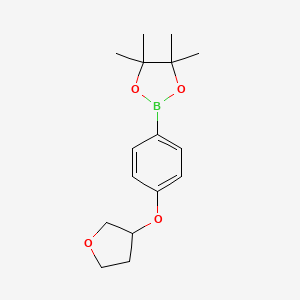
![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)

![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
